molecular formula C16H14ClNO4S B2821179 dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-82-8

dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2821179
CAS No.: 337920-82-8
M. Wt: 351.8
InChI Key: ZNLCNWOITFCSGT-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C16H14ClNO4S and its molecular weight is 351.8. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, as a derivative of pyrrolo[1,2-c]thiazole, participates in cycloaddition reactions. It acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This behavior aids in understanding the reactivity of pyrrolo[1,2-c]thiazoles in organic synthesis, providing insights into their potential for creating novel compounds (Sutcliffe et al., 2000).

Antileukemic Activity

Research into pyrrolo[1,2-c]thiazole derivatives reveals their potential in antileukemic treatments. The synthesis and evaluation of compounds based on this structure have shown good antileukemic activity, comparable with known chemotherapeutic agents. This highlights its potential as a basis for developing new antileukemic therapies (Ladurée et al., 1989).

Antimicrobial Activity

The structural versatility of pyrrolo[1,2-c][1,3]thiazole derivatives enables their use in the development of antimicrobial agents. Studies on compounds incorporating the pyrrolo[1,2-c]thiazole moiety have demonstrated significant antimicrobial efficacy against a range of bacterial and fungal pathogens, indicating their potential for addressing antibiotic resistance (Nural et al., 2018).

Synthetic Methodologies

The pyrrolo[1,2-c][1,3]thiazole core is instrumental in synthetic chemistry, serving as a building block for constructing more complex molecules. Its reactivity and ability to engage in various chemical transformations underscore its utility in synthesizing diverse heterocyclic compounds with potential pharmacological activities (Vovk et al., 2010).

Conformational Studies

Conformational studies of this compound derivatives provide insights into their structural properties. These studies are crucial for understanding the interactions of these compounds with biological targets, thereby informing the design of more effective drugs with optimized pharmacokinetic properties (Kaczor et al., 2006).

Properties

IUPAC Name

dimethyl 5-(3-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCNWOITFCSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.